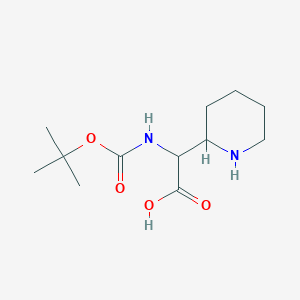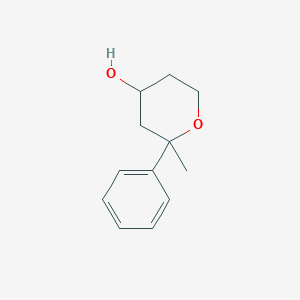![molecular formula C18H19F3N4O4 B13911308 tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)
tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through a condensation reaction between a hydrazine derivative and a β-ketoester.
Introduction of the Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions are typically carried out under controlled conditions to ensure selective substitution at the desired positions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Aqueous acid or base.
Major Products
Reduction of Nitro Group: Amino derivative.
Reduction of Trifluoromethyl Group: Methyl derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-[3-nitro-4-(methyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Tert-butyl 3-[3-amino-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C18H19F3N4O4 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H19F3N4O4/c1-17(2,3)29-16(26)24-7-6-13-11(9-24)15(23-22-13)10-4-5-12(18(19,20)21)14(8-10)25(27)28/h4-5,8H,6-7,9H2,1-3H3,(H,22,23) |
Clave InChI |
RAKKDTSYLJCMKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


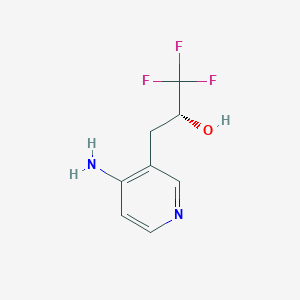


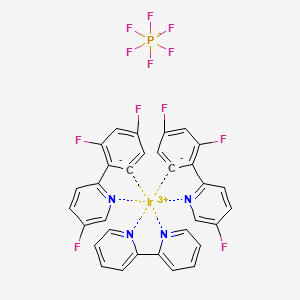

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

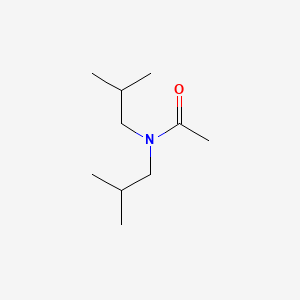
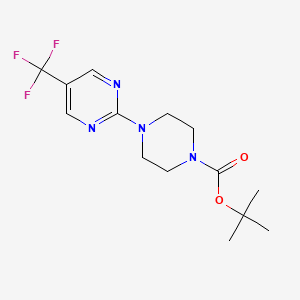
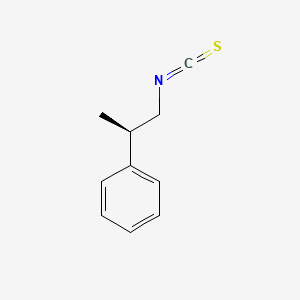
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
